molecular formula C10H14ClNO2 B13049610 (S)-2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL

(S)-2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL

Cat. No.: B13049610
M. Wt: 215.67 g/mol
InChI Key: GHJGVAQNNLJEAF-SNVBAGLBSA-N
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Description

(S)-2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and pharmacology. The presence of a chiral center makes it an interesting subject for stereochemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-4-methoxybenzaldehyde and methylamine.

    Formation of Intermediate: The aldehyde group of 2-chloro-4-methoxybenzaldehyde is reacted with methylamine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride to form the desired product.

Industrial Production Methods

Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. Catalysts and advanced purification techniques may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution may introduce different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its interactions with biological molecules.

    Medicine: Investigated for potential therapeutic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL: The enantiomer of the compound with different stereochemistry.

    2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethanol: A similar compound without the chiral center.

Uniqueness

The uniqueness of (S)-2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL lies in its chiral nature, which can lead to different biological activities compared to its enantiomer or other similar compounds.

Properties

Molecular Formula

C10H14ClNO2

Molecular Weight

215.67 g/mol

IUPAC Name

(2S)-2-(2-chloro-4-methoxyphenyl)-2-(methylamino)ethanol

InChI

InChI=1S/C10H14ClNO2/c1-12-10(6-13)8-4-3-7(14-2)5-9(8)11/h3-5,10,12-13H,6H2,1-2H3/t10-/m1/s1

InChI Key

GHJGVAQNNLJEAF-SNVBAGLBSA-N

Isomeric SMILES

CN[C@H](CO)C1=C(C=C(C=C1)OC)Cl

Canonical SMILES

CNC(CO)C1=C(C=C(C=C1)OC)Cl

Origin of Product

United States

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